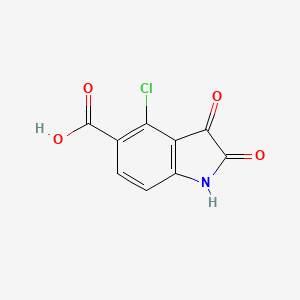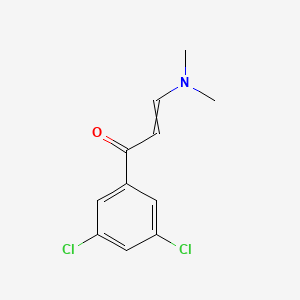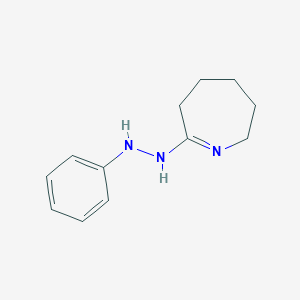![molecular formula C13H20BrN3O B8653831 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol](/img/structure/B8653831.png)
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol is a chemical compound with the molecular formula C12H17BrN2O It is characterized by the presence of a bromopyridine moiety attached to an azepane ring, which is further linked to an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position.
Formation of Azepane Ring: The brominated pyridine is then reacted with an appropriate amine to form the azepane ring.
Attachment of Ethanol Group: Finally, the azepane derivative is reacted with an ethanol derivative to introduce the ethanol group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the azepane ring and ethanol group can influence the compound’s overall pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(6-Chloropyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with a chlorine atom instead of bromine.
2-[1-(6-Fluoropyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with a fluorine atom instead of bromine.
2-[1-(6-Iodopyridin-2-yl)azepan-4-ylamino]ethanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol can influence its reactivity and binding properties, making it unique compared to its halogenated analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can be advantageous in certain applications.
Propiedades
Fórmula molecular |
C13H20BrN3O |
|---|---|
Peso molecular |
314.22 g/mol |
Nombre IUPAC |
2-[[1-(6-bromopyridin-2-yl)azepan-4-yl]amino]ethanol |
InChI |
InChI=1S/C13H20BrN3O/c14-12-4-1-5-13(16-12)17-8-2-3-11(6-9-17)15-7-10-18/h1,4-5,11,15,18H,2-3,6-10H2 |
Clave InChI |
AHPDBHKNEUYPAO-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCN(C1)C2=NC(=CC=C2)Br)NCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-[(2,6-Dimethoxyphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8653759.png)
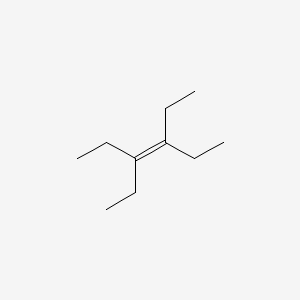
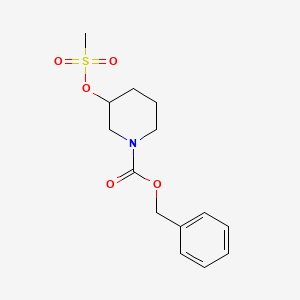
![n-[(4-Fluorophenyl)sulfonyl]-d-alanine](/img/structure/B8653783.png)
![Ethyl (2-{[(1-methyl-1H-imidazol-4-yl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8653787.png)
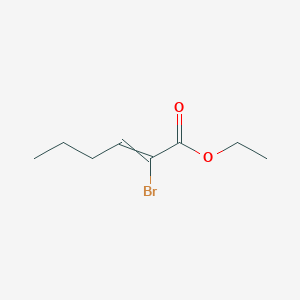
![Benzo[b]thiophen-3(2H)-one, 2,2-dimethyl-, 1,1-dioxide](/img/structure/B8653796.png)
![4H-Furo[3,2-b]indole-2-carbonyl chloride](/img/structure/B8653802.png)
![Ethyl 2-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B8653811.png)


